2-{[(benzyloxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}ethan-1-ol
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Overview
Description
2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol is a complex organic compound with a molecular weight of 310.3 g/mol . This compound is characterized by the presence of benzyloxycarbonyl and tert-butoxycarbonyl groups, which are commonly used as protecting groups in organic synthesis . The compound is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol typically involves multiple steps. One common method includes the protection of amino groups using benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often involve the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) . The final product is obtained through a series of protection and deprotection steps, ensuring the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic reactions.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: For the development of pharmaceutical compounds and drug delivery systems.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{(benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol involves the protection and deprotection of functional groups in organic synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect amino groups from unwanted reactions, allowing for selective modifications. The deprotection process typically involves acidic conditions, which remove the protecting groups and release the free amine .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: Similar in structure but lacks the tert-butoxycarbonyl group.
N-Boc-protected amino acids: Commonly used in peptide synthesis, similar in function but different in structure.
Uniqueness
2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups, providing dual protection for amino groups. This dual protection allows for more complex synthetic routes and selective reactions, making it a valuable compound in advanced organic synthesis .
Properties
CAS No. |
937276-28-3 |
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Molecular Formula |
C15H22N2O5 |
Molecular Weight |
310.3 |
Purity |
95 |
Origin of Product |
United States |
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